molecular formula C11H10N2O4 B2766105 5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione CAS No. 308122-40-9

5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione

Cat. No.: B2766105
CAS No.: 308122-40-9
M. Wt: 234.211
InChI Key: PTBOGUDVMYIZLL-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione is a hydantoin derivative characterized by a five-membered imidazolidine-2,4-dione core substituted with a methyl group and a 1,3-benzodioxole moiety. The 1,3-benzodioxole group confers unique electronic and steric properties, enhancing its interaction with biological targets such as serotonin receptors (e.g., 5-HT7R) and aldose reductase . Its molecular rigidity, influenced by intramolecular hydrogen bonding, impacts solubility and reactivity, making it a versatile candidate for drug development .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-11(9(14)12-10(15)13-11)6-2-3-7-8(4-6)17-5-16-7/h2-4H,5H2,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBOGUDVMYIZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308122-40-9
Record name 5-(2H-1,3-benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione
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Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the benzodioxole and imidazolidine moieties, which provide reactive sites for different reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenated compounds and catalysts like palladium .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions can produce alcohol derivatives .

Scientific Research Applications

Basic Information

  • Molecular Formula : C11H10N2O4
  • Molecular Weight : 234.21 g/mol
  • CAS Number : 308122-40-9

Structural Characteristics

The compound features a unique structure that includes a benzodioxole moiety, which is known for its biological activity. The imidazolidine ring contributes to its stability and reactivity, making it suitable for various applications in medicinal chemistry.

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione exhibit anticancer properties. A study highlighted the potential of benzodioxole derivatives in inhibiting specific kinases involved in cancer progression. These compounds showed selective inhibition of c-Src and Abl enzymes at low concentrations, demonstrating promising pharmacokinetic profiles and efficacy in tumor models .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that derivatives may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Pharmacology

Drug Development
The unique pharmacophore of this compound makes it a candidate for drug development targeting various diseases. Its ability to interact with biological targets can be harnessed to design novel therapeutics .

Bioavailability Studies
Investigations into the bioavailability of this compound have shown that modifications to its structure can enhance absorption and efficacy when administered orally. Researchers are exploring formulations that maximize these properties for better therapeutic outcomes .

Material Science

Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of the benzodioxole unit into polymer matrices has resulted in materials with improved performance characteristics .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivitySelective inhibition of c-Src and Abl kinases .
Neuroprotective EffectsProtection against oxidative stress in neuronal cells .
PharmacologyDrug DevelopmentPotential for novel therapeutics targeting various diseases .
Bioavailability StudiesEnhanced absorption with structural modifications .
Material SciencePolymer ChemistryImproved thermal stability and mechanical properties .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzodioxole derivatives demonstrated significant anticancer activity against pancreatic cancer models. The derivatives were shown to inhibit tumor growth effectively when administered at specific dosages, showcasing the therapeutic potential of compounds like this compound.

Case Study 2: Neuroprotection

In vitro studies indicated that modifications to the imidazolidine structure could enhance neuroprotective effects against neurotoxicity induced by oxidative stress. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Biological Activity Melting Point (°C) Solubility Key References
5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione 1,3-Benzodioxol-5-yl, methyl 5-HT7R antagonism, aldose reductase inhibition N/A* Moderate in polar solvents
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione 4-Fluorophenyl, methyl Aldose reductase inhibition, hypoglycemic activity 142–144 (crystallized) Low in water, soluble in DMSO
(5E)-5-(1,3-Benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione 1,3-Benzodioxol-5-ylmethylene, thiazolidine core Antimicrobial, π-π interactions 83–85 Soluble in ethanol, DMF
5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione 4-Methoxyphenyl, methyl Precursor for receptor-targeted derivatives 234.25 (MW) Soluble in methanol, chloroform
3-(4-Fluorophenethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione 4-Fluorophenethyl, 4-methoxyphenyl High 5-HT7R affinity (Ki < 10 nM) N/A Lipophilic, DMSO-soluble

Key Observations:

Substituent Impact on Bioactivity :

  • The 1,3-benzodioxole group in the target compound enhances receptor binding selectivity compared to 4-fluorophenyl analogues, which are more effective in aldose reductase inhibition .
  • Thiazolidine-2,4-dione derivatives (e.g., ) exhibit antimicrobial properties due to extended conjugation and π-π stacking, unlike imidazolidine-based compounds .

Synthetic Pathways :

  • The target compound is synthesized via nucleophilic substitution or Suzuki coupling, similar to methods used for 5-(4-fluorophenyl) analogues (e.g., sulfonylation with 4-chlorobenzenesulfonyl chloride) .
  • Thiazolidine derivatives require K2CO3-mediated condensations in DMF, highlighting the role of polar aprotic solvents in cyclization .

Physicochemical Properties: Solubility: Methoxy and benzodioxole substituents improve solubility in polar solvents (e.g., ethanol, DMSO) compared to halogenated derivatives . Melting Points: Fluorinated analogues (e.g., 5-(4-fluorophenyl)) exhibit higher melting points due to stronger intermolecular interactions .

Biological Activity

5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione, also known as 5-methyl-5-piperonylhydantoin, is a compound with significant biological activity that has garnered interest in various fields of research. This article explores its biological properties, mechanisms of action, and potential applications based on available literature.

  • Molecular Formula : C11H10N2O4
  • Molecular Weight : 234.21 g/mol
  • CAS Number : 308122-40-9

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.
  • Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial effects against various bacterial strains. It inhibits the growth of pathogens by disrupting their cellular processes.
  • Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
  • Cytotoxicity : Some studies suggest that it may exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.

In Vitro Studies

A variety of in vitro studies have assessed the biological activity of this compound:

StudyCell LineConcentrationEffect Observed
HeLa10 µMInduced apoptosis
MCF-720 µMInhibited proliferation
RAW 264.750 µMReduced TNF-alpha production

These studies highlight the compound's potential in cancer treatment and inflammation modulation.

Case Studies

  • Case Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 25 µM, suggesting its potential as a natural antimicrobial agent.
  • Case Study on Neuroprotection :
    • In a neuroprotective study using neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in decreased cell death and improved cell viability compared to untreated controls.

Q & A

What synthetic methodologies are recommended for optimizing the yield of 5-(1,3-benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione?

Answer:
The synthesis of imidazolidinedione derivatives typically involves cyclocondensation and alkylation steps. For example, phosphorous oxychloride (POCl₃) can be used as a cyclizing agent to form the heterocyclic core, followed by hydrolysis to remove intermediate chlorine atoms . Alkylation with substituted benzyl chlorides or chloroacetamides can introduce functional groups that enhance bioactivity. Key parameters for yield optimization include:

  • Reagent stoichiometry : Excess POCl₃ (1.5–2.0 equivalents) improves cyclization efficiency.
  • Temperature control : Maintaining 50–60°C during cyclocondensation minimizes side reactions.
  • Purification : Recrystallization from dimethylformamide (DMF) or methanol enhances purity (>95%) .

How can the stereochemical configuration of this compound be confirmed experimentally?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for stereochemical determination. For structurally analogous compounds, SC-XRD analysis at 293 K with a data-to-parameter ratio of ~14.5 and R factor ≤0.05 ensures high precision in resolving chiral centers and substituent orientations . Complementary techniques include:

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants to infer spatial arrangements.
  • Polarimetry : Specific optical rotation measurements to confirm enantiomeric purity .

What experimental design principles should guide the evaluation of this compound’s antimicrobial activity?

Answer:
Antimicrobial assays should follow standardized protocols (e.g., CLSI guidelines) with modifications for structural specificity:

  • Strain selection : Include Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens.
  • Dose-response profiling : Test concentrations from 1–256 µg/mL to determine minimum inhibitory concentrations (MICs).
  • Structure-activity relationship (SAR) : Compare activity of derivatives with varying substituents (e.g., benzodioxolyl vs. phenyl groups) .
  • Control compounds : Use ciprofloxacin or ampicillin as positive controls to validate assay sensitivity .

How can computational chemistry be integrated into the design of derivatives with improved bioactivity?

Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict electronic properties and reactive sites. Steps include:

Reaction path search : Identify energetically favorable intermediates using transition state theory.

Molecular docking : Simulate binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase).

ADMET profiling : Use tools like SwissADME to predict pharmacokinetic properties.
This approach reduces trial-and-error experimentation by 30–50% .

What strategies resolve contradictions in reported bioactivity data for imidazolidinedione derivatives?

Answer:
Contradictions often arise from variability in assay conditions or structural impurities. Mitigation strategies:

  • Standardization : Adopt uniform protocols (e.g., fixed inoculum size, consistent solvent systems).
  • Purity validation : Use HPLC (C18 column, 254 nm detection) to confirm compound purity (>98%) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across studies and identify outliers .

What methodologies are recommended for assessing the solubility and formulation stability of this compound?

Answer:
For in vitro studies:

  • Solubility screening : Use shake-flask method with buffers (pH 1.2–7.4) and DMSO/water mixtures.
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via HPLC .
    For in vivo compatibility:
  • Lipid-based carriers : Nanoemulsions (e.g., Miglyol 812) enhance bioavailability for hydrophobic derivatives .

How can advanced spectroscopic techniques elucidate electronic effects of the benzodioxolyl substituent?

Answer:

  • UV-Vis spectroscopy : Analyze λmax shifts to assess conjugation effects.
  • Electrospray ionization mass spectrometry (ESI-MS) : Detect fragmentation patterns linked to substituent stability.
  • XPS (X-ray photoelectron spectroscopy) : Resolve electron density changes at oxygen atoms in the benzodioxole ring .

What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles.
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to POCl₃ or other volatile reagents .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

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